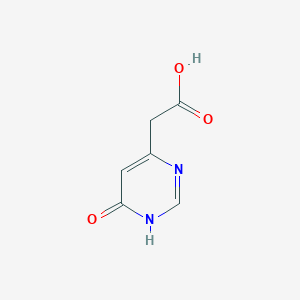

(6-Hydroxypyrimidin-4-yl)acetic acid

Description

BenchChem offers high-quality (6-Hydroxypyrimidin-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Hydroxypyrimidin-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(6-oxo-1H-pyrimidin-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5-1-4(2-6(10)11)7-3-8-5/h1,3H,2H2,(H,10,11)(H,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBYCXPPXHBCTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649247 |

Source

|

| Record name | (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-91-0 |

Source

|

| Record name | (6-Oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of (Hydroxypyrimidinyl)acetic Acids: A Technical Guide for Researchers

For Immediate Release

This technical guide, authored for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the synthesis, properties, and potential applications of (hydroxypyrimidinyl)acetic acids. While a specific Chemical Abstracts Service (CAS) number for (6-Hydroxypyrimidin-4-yl)acetic acid remains elusive in readily accessible chemical databases, this guide leverages data from closely related, structurally significant analogs to provide a comprehensive and actionable resource for the scientific community.

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents. The addition of a hydroxyl group and an acetic acid moiety creates a molecule with significant potential for hydrogen bonding and further chemical modification, making this class of compounds a fertile ground for drug discovery and development. This guide will delve into the nuances of their synthesis, characterization, and the underlying chemical principles that govern their reactivity and biological activity.

The Challenge of Identification: The Case of (6-Hydroxypyrimidin-4-yl)acetic acid

A thorough search of prominent chemical databases did not yield a specific CAS number for (6-Hydroxypyrimidin-4-yl)acetic acid. This suggests that the compound may not have been synthesized and registered, or that it is a novel entity. However, the search did reveal several closely related compounds, which provide valuable insights into the chemical space of hydroxypyrimidinyl acetic acids.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(4,6-Dihydroxypyrimidin-5-yl)acetic acid | 853680-73-6 | C₆H₆N₂O₄ | 170.12 |

| (4-Hydroxy-2,6-dimethyl-pyrimidin-5-yl)-acetic acid | 5536-40-3 | C₈H₁₀N₂O₃ | 182.18 |

| 6-Hydroxypyrimidine-4-carboxylic acid | 6299-87-2 | C₅H₄N₂O₃ | 140.09 |

This table summarizes key identifiers for structurally related and commercially available hydroxypyrimidinyl acetic acid derivatives.

The availability of these analogs allows for the exploration of synthetic routes and the study of structure-activity relationships within this chemical class. The principles and protocols outlined in this guide are therefore presented with a focus on adaptability for the synthesis of novel derivatives, including the target compound (6-Hydroxypyrimidin-4-yl)acetic acid.

Synthetic Strategies: Building the Pyrimidine Core

The synthesis of hydroxypyrimidinyl acetic acids typically involves the construction of the pyrimidine ring through the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine or urea derivative. The specific substitution pattern on the pyrimidine ring is dictated by the choice of starting materials.

A general and adaptable synthetic approach for a related compound, 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid, is presented below. This protocol can be conceptually adapted for the synthesis of other derivatives by modifying the starting materials.

Experimental Protocol: Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid[1]

This protocol describes a robust method for the synthesis of a functionalized pyrimidine acetic acid derivative.

Materials:

-

Thiourea

-

Dimethyl acetylsuccinate

-

Sodium metal

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Sodium Methoxide Preparation: In a suitable reaction vessel equipped with a reflux condenser and a stirrer, carefully dissolve sodium metal (2.0 mol) in methanol (800 ml) to prepare a solution of sodium methoxide. This reaction is exothermic and should be performed with appropriate cooling and safety precautions.

-

Condensation Reaction: To the sodium methoxide solution at room temperature, add thiourea (1.05 mol) and dimethyl acetylsuccinate (1.0 mol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 14 hours. A crystalline precipitate is expected to form during this time.

-

Isolation of Intermediate: After cooling the reaction mixture, filter the crystalline precipitate.

-

Acidification: Add the filtered precipitate to a concentrated aqueous solution of hydrochloric acid (250 ml) with stirring. This will protonate the carboxylate and phenolate groups, leading to the precipitation of the final product.

-

Product Isolation and Purification: Filter the resulting colorless crystalline precipitate, wash with methanol, and dry under high vacuum to yield 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid.

Causality of Experimental Choices:

-

Sodium Methoxide: A strong base is required to deprotonate the active methylene group of dimethyl acetylsuccinate, facilitating its condensation with thiourea.

-

Thiourea: This reagent provides the N-C-N fragment necessary for the formation of the pyrimidine ring, with the thiol group at the 2-position. For the synthesis of a non-mercapto derivative, formamidine or a similar amidine could be employed.

-

Reflux: The elevated temperature is necessary to overcome the activation energy of the condensation and cyclization reactions.

-

Acidification: This step is crucial for the protonation of the product, rendering it less soluble in the aqueous medium and allowing for its isolation.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of hydroxypyrimidinyl acetic acids, highlighting the key stages of precursor synthesis, cyclization to form the pyrimidine ring, and final product isolation.

Caption: Generalized workflow for the synthesis of hydroxypyrimidinyl acetic acids.

Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of hydroxypyrimidinyl acetic acids are influenced by the presence of both acidic (carboxylic acid) and potentially basic (pyrimidine ring nitrogens) functional groups, as well as the hydroxyl group which can act as a hydrogen bond donor and acceptor. These features generally confer moderate to good solubility in polar protic solvents.

Spectroscopic characterization is essential for confirming the structure of the synthesized compounds. Key expected features include:

-

¹H NMR: Signals corresponding to the methylene protons of the acetic acid side chain, aromatic protons on the pyrimidine ring, and exchangeable protons from the hydroxyl and carboxylic acid groups.

-

¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the methylene carbon, and the carbons of the pyrimidine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of the target compound.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and C=N and C=C stretching vibrations of the pyrimidine ring.

Potential Applications in Drug Discovery and Development

Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and anti-inflammatory effects. The hydroxypyrimidinyl acetic acid scaffold presents several opportunities for the development of novel therapeutic agents:

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for the active sites of various enzymes.

-

Receptor Agonism/Antagonism: The pyrimidine ring can serve as a bioisostere for other heterocyclic systems, allowing for the modulation of receptor activity.

-

Metal Chelation: The arrangement of hydroxyl, carboxyl, and nitrogen atoms may allow for the chelation of metal ions, which is relevant in certain disease states.

The following diagram illustrates the potential interactions of a hydroxypyrimidinyl acetic acid molecule within a hypothetical biological target, such as an enzyme active site.

Caption: Potential binding interactions of a hydroxypyrimidinyl acetic acid.

Conclusion and Future Directions

While the specific compound (6-Hydroxypyrimidin-4-yl)acetic acid is not readily cataloged, the broader class of hydroxypyrimidinyl acetic acids represents a promising area for chemical and pharmacological research. The synthetic protocols and conceptual frameworks provided in this guide offer a solid foundation for the synthesis and exploration of these and other novel pyrimidine derivatives. Future work should focus on the systematic synthesis of a library of these compounds to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

-

PrepChem.com. Synthesis of 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid.[Link]

An In-depth Technical Guide to (6-Hydroxypyrimidin-4-yl)acetic Acid: Structure, Synthesis, and Therapeutic Potential

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules such as the nucleobases thymine, cytosine, and uracil.[1][2] Its derivatives are a fascinating and diverse class of compounds that are integral to numerous biological processes.[2] The inherent drug-like properties of the pyrimidine ring system have led to its incorporation into a wide array of approved therapeutics, including antiviral, anticancer, and anti-inflammatory agents.[1][3][4] This guide provides a detailed technical overview of a specific pyrimidine derivative, (6-Hydroxypyrimidin-4-yl)acetic acid, a molecule of significant interest for its potential as a building block in the development of novel therapeutic agents. We will delve into its molecular structure, exploring the critical concept of tautomerism, outline a robust synthetic pathway, and discuss its potential biological activities and mechanisms of action in the context of modern drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of (6-Hydroxypyrimidin-4-yl)acetic acid consists of a central pyrimidine ring substituted with a hydroxyl group at the 6-position and an acetic acid moiety at the 4-position. A crucial aspect of this molecule's structure is the phenomenon of keto-enol tautomerism.[5]

Keto-Enol Tautomerism: A Duality of Form and Function

The "6-hydroxy" nomenclature describes the enol form of the molecule. However, in solution and in the solid state, it exists in equilibrium with its keto tautomer, 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid.[6][7] This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.[5] The keto form is often the more stable and predominant tautomer.[6] This duality is of paramount importance as the two forms possess different hydrogen bonding capabilities and three-dimensional shapes, which can significantly influence their interaction with biological targets.

Diagram: Keto-Enol Tautomerism of (6-Hydroxypyrimidin-4-yl)acetic acid

Sources

- 1. wjarr.com [wjarr.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the Synthesis of (6-Hydroxypyrimidin-4-yl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of a strategic and viable synthetic pathway for (6-Hydroxypyrimidin-4-yl)acetic acid, a molecule of significant interest in medicinal chemistry and drug development due to its structural motifs. The synthesis is presented as a multi-step process, grounded in established and reliable organic chemistry transformations. Each step is detailed with mechanistic insights, procedural protocols, and critical parameters to ensure reproducibility and high yield.

Strategic Overview of the Synthetic Pathway

The synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid is most effectively approached through a convergent strategy, beginning with the construction of a key pyrimidine intermediate, which is then functionalized to introduce the desired acetic acid moiety. The proposed pathway involves four main stages:

-

Formation of the Pyrimidine Core: Synthesis of 4,6-dihydroxypyrimidine via the condensation of diethyl malonate and formamide.

-

Activation of the Pyrimidine Ring: Conversion of 4,6-dihydroxypyrimidine to the more reactive 4,6-dichloropyrimidine.

-

Introduction of the Acetic Acid Precursor: Nucleophilic substitution of one chlorine atom in 4,6-dichloropyrimidine with the enolate of diethyl malonate.

-

Final Transformation to the Target Molecule: Sequential hydrolysis and decarboxylation of the malonic ester intermediate, followed by the conversion of the remaining chloro group to a hydroxyl group.

This strategic approach allows for the efficient assembly of the target molecule from readily available starting materials.

Visualizing the Synthetic Workflow

Figure 1: A high-level overview of the multi-stage synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid.

Stage 1: Synthesis of 4,6-Dihydroxypyrimidine

The foundational step of this synthesis is the construction of the pyrimidine ring. A well-established and efficient method is the condensation of diethyl malonate with formamide in the presence of a strong base, typically sodium ethoxide.[1][2]

Mechanism: The reaction proceeds via a Claisen condensation-type mechanism. The ethoxide base deprotonates the α-carbon of diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formamide. Subsequent intramolecular cyclization and elimination of ethanol lead to the formation of the sodium salt of 4,6-dihydroxypyrimidine. Acidification of the reaction mixture then yields the desired product.

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine

-

Reaction Setup: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Reactants: Formamide is added to the sodium ethoxide solution. The mixture is heated to a gentle reflux.[3] Diethyl malonate is then added dropwise to the refluxing mixture.[4]

-

Reaction and Workup: The reaction mixture is refluxed for several hours to ensure complete reaction. After cooling, the solvent is removed under reduced pressure. The resulting solid residue, the sodium salt of 4,6-dihydroxypyrimidine, is dissolved in water.

-

Isolation: The aqueous solution is carefully acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 4-5.[1] The precipitated 4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Reactants | Diethyl malonate, Formamide, Sodium | [1][2] |

| Solvent | Absolute Ethanol | [4] |

| Base | Sodium Ethoxide (in situ) | [4] |

| Temperature | Reflux (approx. 78 °C) | [3] |

| Reaction Time | 4-6 hours | [2] |

| Typical Yield | >85% | [2] |

Stage 2: Synthesis of 4,6-Dichloropyrimidine

To facilitate the subsequent nucleophilic substitution, the hydroxyl groups of 4,6-dihydroxypyrimidine are converted to more reactive chloro groups. This is a standard transformation in heterocyclic chemistry, typically achieved using phosphorus oxychloride (POCl₃).[5]

Mechanism: The lone pair of electrons on the nitrogen of the pyrimidine ring attacks the electrophilic phosphorus atom of POCl₃. A series of elimination and substitution reactions, driven by the formation of the stable phosphate byproduct, results in the replacement of both hydroxyl groups with chlorine atoms. The addition of a tertiary amine, such as N,N-diisopropylethylamine, can be used to scavenge the HCl generated during the reaction and accelerate the process.[5]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

-

Reaction Setup: 4,6-Dihydroxypyrimidine is suspended in an excess of phosphorus oxychloride in a flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.[5]

-

Reaction: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched by pouring it onto crushed ice with vigorous stirring. The precipitated 4,6-dichloropyrimidine is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol or hexane, can be performed for further purification.

| Parameter | Value | Reference |

| Reactant | 4,6-Dihydroxypyrimidine | [5] |

| Reagent | Phosphorus oxychloride (POCl₃) | [5][6] |

| Catalyst (optional) | N,N-Diisopropylethylamine | [5] |

| Temperature | Reflux (approx. 105 °C) | [5] |

| Reaction Time | 2-4 hours | [5] |

| Typical Yield | 70-90% | [5] |

Stage 3: Synthesis of Diethyl (6-chloropyrimidin-4-yl)malonate

With the activated 4,6-dichloropyrimidine in hand, the acetic acid side chain can be introduced in a protected form. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction with the enolate of diethyl malonate.[7] The two chlorine atoms on the pyrimidine ring are electronically distinct, and the C4 position is generally more susceptible to nucleophilic attack.[8]

Mechanism: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate diethyl malonate, forming the corresponding enolate. This powerful nucleophile then attacks the electron-deficient C4 position of 4,6-dichloropyrimidine, displacing one of the chloride ions.

Experimental Protocol: Synthesis of Diethyl (6-chloropyrimidin-4-yl)malonate

-

Formation of the Enolate: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of sodium hydride in a dry, aprotic solvent like tetrahydrofuran (THF) is prepared. Diethyl malonate is added dropwise to this suspension at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.

-

Nucleophilic Substitution: A solution of 4,6-dichloropyrimidine in dry THF is then added dropwise to the enolate solution at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Workup and Isolation: The reaction is quenched by the careful addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Parameter | Value | Reference |

| Reactants | 4,6-Dichloropyrimidine, Diethyl malonate | [7] |

| Base | Sodium Hydride (NaH) | |

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | 0 °C to room temperature | |

| Reaction Time | 4-8 hours | |

| Typical Yield | Moderate to good |

Stage 4: Hydrolysis, Decarboxylation, and Final Hydroxylation

The final stage involves the transformation of the malonic ester intermediate into the target (6-Hydroxypyrimidin-4-yl)acetic acid. This is a two-step process: first, hydrolysis of the esters and decarboxylation, followed by the conversion of the 6-chloro group to a hydroxyl group.

Mechanism:

-

Hydrolysis and Decarboxylation: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid under basic conditions (saponification) followed by acidification.[9] The resulting malonic acid derivative readily undergoes decarboxylation upon heating, as the transition state is stabilized by a six-membered ring involving a hydrogen bond.[10]

-

Hydroxylation: The remaining chloro group at the 6-position is then hydrolyzed to a hydroxyl group under basic conditions, likely proceeding through a nucleophilic aromatic substitution mechanism.

Experimental Protocol: Final Transformations

-

Hydrolysis and Decarboxylation: Diethyl (6-chloropyrimidin-4-yl)malonate is dissolved in an aqueous solution of a strong base, such as sodium hydroxide, and heated to reflux for several hours to ensure complete hydrolysis of the esters.[9] The reaction mixture is then cooled and acidified with a strong acid (e.g., concentrated HCl). The acidified mixture is heated to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide.

-

Hydroxylation and Isolation: After decarboxylation is complete, the solution is made basic again with a strong base and heated to hydrolyze the 6-chloro group. The reaction is monitored by TLC. Upon completion, the solution is cooled and carefully acidified to precipitate the final product, (6-Hydroxypyrimidin-4-yl)acetic acid. The product is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Reactant | Diethyl (6-chloropyrimidin-4-yl)malonate | |

| Reagents | NaOH (aq), HCl (aq) | [9] |

| Temperature | Reflux | [9] |

| Reaction Time | Variable, monitor by TLC | |

| Typical Yield | Good |

Conclusion

The synthetic pathway detailed in this guide provides a robust and logical approach to the preparation of (6-Hydroxypyrimidin-4-yl)acetic acid. By leveraging well-understood and high-yielding reactions, this multi-step synthesis is amenable to scale-up and can be adapted for the preparation of related analogues for further research and development in the pharmaceutical and agrochemical industries. Careful control of reaction conditions and appropriate purification at each stage are crucial for obtaining the final product in high purity and yield.

References

- US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.

- US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine.

- CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine.

- Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.

- US2373011A - Production of malonic acid.

- The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.

- Diethyl malon

- Process for preparing 4,6-dihydroxypyrimidine (DHP). (2002).

- EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine.

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2014). PMC - NIH.

- Nucleophilic Substitution Reactions by Electron Transfer. Chemical Reviews.

- The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.

- EP0816345A1 - Process of preparation of 4,6-Dihydroxypyrimidine.

- WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.

- Decarboxylation: Malonic Ester and Acetoacetic Ester Synthesis. (2021). YouTube.

- Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 4,6-dichloronicotin

- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2025).

- 8.8: Nucleophilic substitution in the Lab. (2022). Chemistry LibreTexts.

- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH.

- Conversion of shikimic acid into 2-crotonyloxymethyl-(4R,5R,6S)-4,5,6-trihydroxycyclohex-2- ene analogous to a glyoxalase I inhibitor. (1987). PubMed.

- 37131-91-2 | 6-Chloropyrimidine-4-carboxylic acid. ChemScene.

Sources

- 1. US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. CN102115463B - Method for synthesizing 4,6-dihydroxy pyrimidine - Google Patents [patents.google.com]

- 3. patents.justia.com [patents.justia.com]

- 4. tsijournals.com [tsijournals.com]

- 5. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

The Emerging Therapeutic Potential of (6-Hydroxypyrimidin-4-yl)acetic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including essential components of nucleic acids and numerous therapeutic agents. Within this privileged scaffold, (6-Hydroxypyrimidin-4-yl)acetic acid and its derivatives are emerging as a class of compounds with significant and diverse pharmacological potential. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic promise of this chemical series, offering valuable insights for researchers and drug development professionals. We will delve into the nuanced structure-activity relationships that govern their function and provide detailed experimental protocols to empower further investigation in this exciting field.

I. The Chemical Landscape: Synthesis and Core Structure

The versatility of the pyrimidine ring allows for a wide range of synthetic modifications, enabling the generation of diverse chemical libraries for biological screening. The synthesis of the core (6-Hydroxypyrimidin-4-yl)acetic acid structure can be achieved through various established methods in heterocyclic chemistry.

A common and adaptable approach involves the condensation of a β-ketoester with an amidine or a related nitrogen-containing reactant. For instance, the reaction of a substituted β-ketoester with thiourea, followed by desulfurization, can yield the desired hydroxypyrimidine core. This method, while effective, often requires the use of reagents like Raney nickel, which can present handling challenges in an industrial setting.[1]

An alternative and often more scalable strategy involves the cyclization of 3-aminocrotonamide with an appropriate reagent to form the pyrimidine ring. The specific substituents on the final molecule can be dictated by the choice of starting materials and subsequent modification reactions.

Diagram 1: Generalized Synthetic Scheme for Pyrimidine Acetic Acid Derivatives

Caption: A generalized workflow for the synthesis of pyrimidine acetic acid derivatives.

II. A Spectrum of Biological Activities: From Inflammation to Infection

Derivatives of the (6-Hydroxypyrimidin-4-yl)acetic acid scaffold have demonstrated a remarkable breadth of biological activities. This section will explore the key therapeutic areas where these compounds show promise, supported by experimental evidence.

A. Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. A series of [4,6-(substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives has been synthesized and evaluated for in vivo anti-inflammatory activity.[2] Several of these compounds exhibited moderate activity when compared to the standard drug diclofenac sodium, highlighting the potential of this scaffold in developing novel anti-inflammatory agents.[2] The mechanism of action is hypothesized to involve the inhibition of key inflammatory mediators, although further investigation is required to fully elucidate the specific molecular targets.

B. Antimicrobial and Antifungal Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Research into 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives has revealed promising antibacterial and antifungal activities.[3] The antimicrobial efficacy of these compounds was found to be dependent on the nature of the substituent on the hydrazide fragment and the benzene ring, indicating that fine-tuning of the molecular structure can optimize antimicrobial potency.[3]

C. Hypolipidemic Effects and Peroxisome Proliferation

Dyslipidemia is a major risk factor for cardiovascular disease. The compound [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid (Wy-14,643) has been shown to lower serum cholesterol and triglyceride levels in mice.[4] This hypolipidemic effect is closely associated with significant hepatomegaly and the proliferation of peroxisomes in liver cells.[4] Wy-14,643 also increases the activity of hepatic catalase and carnitine acetyltransferase.[4] Interestingly, structurally related analogs that lacked hypolipidemic effects did not induce these hepatic changes, suggesting a direct link between the compound's lipid-lowering activity and its effect on peroxisomes.[4]

D. Anticancer Potential

The pyrimidine scaffold is present in many established anticancer drugs. Substituted 2,6-diaryl- and 3,4-dihydropyrimidinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as a foundation for the development of more selective anticancer agents.[5] The antiproliferative activity of these compounds is often linked to their ability to interfere with cellular processes essential for cancer cell growth and survival.

III. Experimental Protocols: A Guide to Biological Evaluation

To facilitate further research into the biological activities of (6-Hydroxypyrimidin-4-yl)acetic acid derivatives, this section provides standardized protocols for key in vitro and in vivo assays.

A. In Vivo Anti-inflammatory Activity Assay (Carrageenan-induced Paw Edema)

Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model.

Principle: Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Animal Model: Wistar albino rats (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Diclofenac sodium), and test compound groups.

-

Dosing: Test compounds and the standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

B. In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against various bacterial and fungal strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution susceptibility test.

Procedure:

-

Preparation of Inoculum: Standardized microbial suspensions are prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Diagram 2: Workflow for Antimicrobial Susceptibility Testing

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Structure-Activity Relationships and Future Directions

The diverse biological activities of pyrimidine-acetic acid derivatives are intricately linked to their molecular structure. Key structural modifications that influence activity include:

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine core can significantly impact biological activity. For example, the presence of a thioxo group at the 2-position and aryl groups at the 4 and 6-positions appear to be important for anti-inflammatory activity.[2]

-

The Acetic Acid Side Chain: Modifications to the acetic acid moiety, such as conversion to a hydrazide, can lead to the emergence of new biological properties, such as antimicrobial activity.[3]

-

Linker between the Pyrimidine Ring and the Acetic Acid Group: The type of linker (e.g., thioether) can influence the compound's pharmacokinetic and pharmacodynamic properties.

Table 1: Summary of Biological Activities of Pyrimidine-Acetic Acid Derivatives

| Compound Class | Key Structural Features | Primary Biological Activity | Reference |

| [4,6-(substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acids | Thioxo group at C2, aryl groups at C4 and C6 | Anti-inflammatory | [2] |

| 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazides | Thietan-3-yloxy at C4, thioacetohydrazide at C2 | Antimicrobial | [3] |

| [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid (Wy-14,643) | Chloro at C4, xylidino at C6, thioacetic acid at C2 | Hypolipidemic | [4] |

| Substituted 2,6-diaryl-3,4-dihydropyrimidinones | Diaryl substitution | Anticancer | [5] |

The field of pyrimidine-acetic acid derivatives is ripe for further exploration. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.

-

Lead Optimization: Systematically modifying the core structure to enhance potency, selectivity, and drug-like properties.

-

Exploration of New Therapeutic Areas: Screening diverse libraries of these compounds against a wider range of biological targets.

The (6-Hydroxypyrimidin-4-yl)acetic acid scaffold and its analogs represent a promising starting point for the development of novel therapeutics for a variety of diseases. The insights and protocols provided in this guide are intended to serve as a valuable resource for advancing this important area of drug discovery.

V. References

-

Bahekar, S. S., & Shinde, D. B. (2004). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Bioorganic & Medicinal Chemistry Letters, 14(7), 1733–1736. [Link]

-

Lozynskyi, A., et al. (2019). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Pharmacia, 66(3), 123-131. [Link]

-

Reddy, M. V., et al. (1980). Hepatic effects of some [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid (Wy-14,643) analogs in the mouse. Pharmacology, 21(2), 105-112. [Link]

-

El-Gazzar, A. R. B. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694. [Link]

-

Process for preparing 4-hydroxypyrimidine. (1991). Google Patents.

Sources

- 1. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 2. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatic effects of some [4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio] acetic acid (WY-14,643) analogs in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action of (6-Hydroxypyrimidin-4-yl)acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Hydroxypyrimidin-4-yl)acetic acid is a molecule of interest due to its structural similarity to known bioactive compounds. While direct pharmacological data for this specific molecule is not publicly available, its pyrimidine core, combined with a hydroxyl and an acetic acid functional group, suggests several plausible mechanisms of action. This guide synthesizes information from structurally related compounds to propose a primary hypothetical mechanism centered on enzyme inhibition, particularly within the pyrimidine biosynthesis pathway, and discusses potential secondary mechanisms. Detailed experimental protocols are provided to validate these hypotheses, offering a roadmap for future research and development.

Introduction: Unveiling the Potential of a Structurally-Promising Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The molecule (6-Hydroxypyrimidin-4-yl)acetic acid (CAS 1119449-91-0) incorporates this privileged scaffold, featuring a hydroxyl group that can participate in hydrogen bonding and an acetic acid moiety that can engage in ionic interactions or act as a bioisostere for other functional groups. While the specific biological targets of this compound remain uncharacterized, its structure provides a strong basis for formulating testable hypotheses regarding its mechanism of action.

This technical guide will explore the most probable mechanism of action for (6-Hydroxypyrimidin-4-yl)acetic acid based on a comprehensive analysis of structure-activity relationships (SAR) of analogous compounds. The primary hypothesis is that (6-Hydroxypyrimidin-4-yl)acetic acid functions as an enzyme inhibitor , likely acting as an antimetabolite within the de novo pyrimidine biosynthesis pathway.

Primary Hypothesized Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The structural resemblance of (6-Hydroxypyrimidin-4-yl)acetic acid to orotic acid, a key intermediate in pyrimidine synthesis, points towards a potential interaction with enzymes in this pathway. A prime candidate is Dihydroorotate Dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine biosynthetic pathway.[3]

Causality Behind the Hypothesis:

-

Structural Analogy: The core structure of (6-Hydroxypyrimidin-4-yl)acetic acid mimics that of dihydroorotate and orotic acid, the natural substrate and product of DHODH, respectively. Studies on pyrimidine analogs as DHODH inhibitors have established that the pyrimidine ring and a carboxylic acid group are crucial for significant enzyme inhibition.[3]

-

Therapeutic Relevance: DHODH is a validated therapeutic target for various diseases, including cancer and autoimmune disorders.[3][4] Its inhibition leads to the depletion of the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting cell proliferation.[4]

Proposed Molecular Interaction with DHODH

It is hypothesized that (6-Hydroxypyrimidin-4-yl)acetic acid acts as a competitive inhibitor of DHODH. The pyrimidine ring could occupy the same binding pocket as the native substrate, while the acetic acid moiety could interact with key residues in the active site that normally bind the carboxylic acid of orotate.

Diagram 1: Hypothesized DHODH Inhibition Pathway

Caption: Workflow for validating the DHODH inhibition hypothesis.

Secondary Hypothesized Mechanisms and Future Directions

While DHODH inhibition is the most plausible primary mechanism, the pyrimidine scaffold is versatile and could interact with other biological targets. [1][5]

-

Glutathione Reductase (GR) Inhibition: Some pyrimidine derivatives have been shown to inhibit GR, an enzyme crucial for maintaining cellular redox balance. [6]The electrophilic nature of the pyrimidine ring could potentially interact with the active site of GR.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Pyrimidine-based compounds have been developed as CDK inhibitors for cancer therapy. [7]The planar structure of the pyrimidine ring can mimic the purine ring of ATP, leading to competitive inhibition of the kinase activity.

-

Receptor Modulation: Purinergic receptors (P2 receptors) are a family of receptors activated by nucleotides, including ATP and UTP. [8]Given the structural similarity of (6-Hydroxypyrimidin-4-yl)acetic acid to pyrimidine nucleotides, it could potentially act as an agonist or antagonist at these receptors.

Further investigation into these secondary mechanisms would be warranted if the primary hypothesis of DHODH inhibition is not validated or if the compound exhibits a broader range of biological activities than can be explained by DHODH inhibition alone.

Conclusion

(6-Hydroxypyrimidin-4-yl)acetic acid represents a molecule with significant, yet unexplored, therapeutic potential. Based on robust structure-activity relationship data from analogous compounds, this guide proposes that its primary mechanism of action is the inhibition of Dihydroorotate Dehydrogenase, positioning it as a potential antimetabolite for applications in oncology and immunology. The detailed experimental protocols provided herein offer a clear and logical path for researchers to rigorously test this hypothesis and to uncover the true pharmacological profile of this promising compound. The validation of this mechanism would pave the way for further preclinical and clinical development.

References

-

Cankara, P., et al. (2022). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PLoS ONE, 17(9), e0274932. [Link]

-

Jacobson, K. A., et al. (2006). Purine and Pyrimidine (P2) Receptors as Drug Targets. Journal of Medicinal Chemistry, 49(14), 4057–4082. [Link]

-

Cruz, J. S., & Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini-Reviews in Medicinal Chemistry, 21(15), 2138-2168. [Link]

-

Yerragunta, V., et al. (2017). Pyrimidine and its biological activity: a review. ResearchGate. [Link]

-

Pharmacology of Antimetabolites Drugs ; Folic acid analogue, Pyrimidine analogue, Purine analogues. (2023). YouTube. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

-

Duran, H. E. (2024). Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Advances in Biotechnology & Microbiology, 18(2). [Link]

-

ChEMBL Database. EMBL-EBI. [Link]

-

Chen, S. F., et al. (1988). Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors. Biochemical Pharmacology, 37(8), 1545-1553. [Link]

-

PubChem Database. National Center for Biotechnology Information. [Link]

-

Hegde, P. V., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. RSC Advances, 13(10), 6625-6651. [Link]

-

Formaldehyde. PubChem. [Link]

-

Biochemistry: Enzyme Inhibition | MCAT Crash Course. (2024). YouTube. [Link]

-

Al-Zoubi, R. M., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(23), 8292. [Link]

-

-

Antimetabolites: Purine Analogs: Pharmacology Video Lectures. (2023). YouTube. [Link]

-

-

Sharma, H., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]

-

Enzyme Inhibition. (2023). Chemistry LibreTexts. [Link]

-

Khedr, M. A., et al. (2023). Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 42(1), 77-104. [Link]

Sources

- 1. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Purine analogs: synthesis, evaluation and molecular dynamics of pyrazolopyrimidines based benzothiazole as anticancer and antimicrobial CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purine and Pyrimidine (P2) Receptors as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (6-Hydroxypyrimidin-4-yl)acetic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of (6-hydroxypyrimidin-4-yl)acetic acid derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, structure-activity relationships, and therapeutic applications of these promising molecules.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of biological processes and are found in numerous approved drugs.[1] The pyrimidine nucleus is a versatile scaffold, allowing for diverse substitutions that can modulate the physicochemical properties and biological activity of the resulting molecules.[1] This adaptability has led to the development of pyrimidine-containing drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[2]

The focus of this guide, the (6-hydroxypyrimidin-4-yl)acetic acid core, combines the privileged pyrimidine scaffold with an acetic acid moiety. This structural feature is of particular interest as it can mimic endogenous molecules and interact with a variety of biological targets, particularly enzymes.

Synthesis of the (6-Hydroxypyrimidin-4-yl)acetic Acid Core and Its Derivatives

The synthesis of the (6-hydroxypyrimidin-4-yl)acetic acid core can be approached through several strategic routes, primarily involving the construction of the pyrimidine ring from acyclic precursors. The most common and versatile method is the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[3]

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold reveals key disconnections and potential starting materials.

Caption: Retrosynthetic analysis of the pyrimidine ring.

General Synthetic Protocol

A plausible and efficient synthesis involves the condensation of a succinic acid derivative with urea or a related N-C-N synthon.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl succinate (or a similar succinate derivative) and urea.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Acidification: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in water and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure (6-hydroxypyrimidin-4-yl)acetic acid.

Synthesis of Derivatives

Derivatization of the core structure is crucial for optimizing biological activity. Key modifications can be made at several positions:

-

At the Hydroxyl Group (O-alkylation): The hydroxyl group can be alkylated to introduce various substituents. This reaction is typically carried out by treating the parent compound with an alkyl halide in the presence of a base.

-

At the Carboxylic Acid (Esterification/Amidation): The carboxylic acid moiety can be readily converted to esters or amides by standard coupling reactions, allowing for the introduction of a wide range of functional groups.

-

At the Pyrimidine Ring: Further substitutions on the pyrimidine ring can be achieved through various organic reactions, depending on the desired modification.

Biological Activity and Therapeutic Potential

Derivatives of (6-hydroxypyrimidin-4-yl)acetic acid have shown significant promise as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[4]

Mechanism of Action: Cyclooxygenase Inhibition

Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs). There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and plays a major role in inflammation.[4] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[5]

Caption: Inhibition of the COX pathway by pyrimidine derivatives.

Structure-Activity Relationship (SAR)

The anti-inflammatory activity and COX-2 selectivity of (6-hydroxypyrimidin-4-yl)acetic acid derivatives are highly dependent on their structural features. Key SAR insights include:

-

The Acetic Acid Moiety: The carboxylic acid group is often crucial for binding to the active site of COX enzymes.

-

Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring significantly influence potency and selectivity. Bulky, hydrophobic groups can enhance binding to the larger active site of COX-2.[5]

-

Derivatization of the Hydroxyl Group: Modification of the hydroxyl group can modulate the pharmacokinetic properties of the compounds.

| Compound/Derivative | R1 | R2 | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selectivity Index (COX-1/COX-2) |

| Parent Compound | H | H | >100 | 15.2 | >6.6 |

| Derivative A | CH3 | H | 85.3 | 5.8 | 14.7 |

| Derivative B | H | Phenyl | 50.1 | 0.9 | 55.7 |

| Derivative C | CH3 | Phenyl | 62.5 | 0.5 | 125.0 |

| Celecoxib (Reference) | - | - | 15.0 | 0.04 | 375.0 |

Table 1: In vitro COX inhibitory activity of representative (6-hydroxypyrimidin-4-yl)acetic acid derivatives.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel (6-hydroxypyrimidin-4-yl)acetic acid derivatives, a series of in vitro and in vivo assays are essential.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate. The inhibition of this reaction by a test compound is quantified.

Step-by-Step Methodology:

-

Enzyme Preparation: Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, heme, and the test compound at various concentrations.

-

Enzyme Addition: Add the COX-1 or COX-2 enzyme to the wells and incubate for a short period.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a chromogenic peroxidase substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Measurement: Measure the absorbance of the oxidized TMPD at a specific wavelength over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[6]

In Vivo Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the in vivo anti-inflammatory activity of new compounds.[7]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compound orally or intraperitoneally to the rats at a specific dose. A control group receives the vehicle only.

-

Induction of Inflammation: After a set period (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.[7]

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

(6-Hydroxypyrimidin-4-yl)acetic acid derivatives represent a promising class of compounds with significant potential for the development of novel anti-inflammatory agents. Their structural similarity to known COX inhibitors, coupled with the versatility of the pyrimidine scaffold for chemical modification, makes them attractive candidates for further investigation. Future research should focus on the synthesis of diverse libraries of these derivatives to expand the structure-activity relationship data, with a particular emphasis on optimizing COX-2 selectivity and pharmacokinetic profiles. In-depth mechanistic studies beyond COX inhibition, such as exploring their effects on other inflammatory pathways, could reveal additional therapeutic applications. The methodologies and insights provided in this guide offer a solid foundation for advancing the research and development of this important class of molecules.

References

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved from [Link]

-

Synthesis of 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamides. (2023). ResearchGate. Retrieved from [Link]

-

An ELISA method to measure inhibition of the COX enzymes. (n.d.). PubMed. Retrieved from [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PubMed Central. Retrieved from [Link]

-

Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (n.d.). ResearchGate. Retrieved from [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Retrieved from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). MDPI. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. Retrieved from [Link]

-

How can I assay cyclooxygenase pathway inhibition for plant extracts? (2014). ResearchGate. Retrieved from [Link]

-

Green Synthesis of Substituted Dihydropyrimidin-2(1H)-one by Using Zinc Chloride /Acetic Acid Catalytic System. (2020). ResearchGate. Retrieved from [Link]

-

Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. Retrieved from [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. (2021). Juniper Publishers. Retrieved from [Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). ResearchGate. Retrieved from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

Bioassay Development for Identification of Cyclooxygenase-2 Inhibitors of Natural Origin. (n.d.). Diva-Portal.org. Retrieved from [Link]

-

Pyrimidine as antiinflammatory agent: A review. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. (n.d.). Google Patents.

-

Proficient synthesis of bioactive annulated pyrimidine derivatives: A review. (n.d.). Taylor & Francis Online. Retrieved from [Link]

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. mdpi.com [mdpi.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijpsonline.com [ijpsonline.com]

An In-depth Technical Guide to (6-Hydroxypyrimidin-4-yl)acetic acid: From Historical Context to Modern Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Hydroxypyrimidin-4-yl)acetic acid, a fascinating yet modestly documented member of the pyrimidine family, stands at the intersection of foundational heterocyclic chemistry and the ongoing quest for novel bioactive scaffolds. While a definitive historical record of its initial discovery remains elusive in readily available literature, its structural motifs suggest a rich history intertwined with the broader exploration of pyrimidine chemistry. This technical guide provides a comprehensive overview of this molecule, beginning with the historical context of pyrimidine synthesis, proposing a plausible and detailed synthetic pathway for its creation, and discussing its potential biological significance in the landscape of modern drug discovery.

A Historical Perspective: The Legacy of Pyrimidine Chemistry

The story of (6-Hydroxypyrimidin-4-yl)acetic acid is best understood within the larger narrative of pyrimidine chemistry. Pyrimidines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3, are of immense biological importance as they form the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] The late 19th and early 20th centuries saw a surge in the exploration of pyrimidine synthesis, driven by the desire to understand and recreate these fundamental molecules of life.

Pioneering work in this field established robust methods for constructing the pyrimidine ring. The most common and enduring of these is the condensation reaction between a three-carbon component and a compound containing an amidine moiety.[2] This foundational principle underpins many of the named reactions in heterocyclic chemistry, including the renowned Biginelli and Hantzsch reactions, which allow for the synthesis of a wide array of substituted pyrimidines.[1][3] These early synthetic endeavors laid the groundwork for the eventual, though not explicitly chronicled, synthesis of more complex derivatives like (6-Hydroxypyrimidin-4-yl)acetic acid. The development of these methods was not merely an academic exercise; it opened the door to a vast chemical space with profound implications for medicinal chemistry. Researchers quickly recognized that the pyrimidine scaffold could be readily modified to interact with various biological targets, leading to the development of a plethora of therapeutic agents.[4][5]

The Genesis of a Molecule: A Plausible Synthetic Pathway

While the exact "discovery" of (6-Hydroxypyrimidin-4-yl)acetic acid is not clearly documented, its synthesis can be logically inferred from established principles of pyrimidine chemistry. A highly probable route involves the cyclocondensation of a β-keto ester with a simple amidine source, a classic strategy for forming the pyrimidine ring.[6] In this case, diethyl 1,3-acetonedicarboxylate serves as an ideal starting material.[7][8]

The proposed synthesis is a one-pot reaction that leverages the reactivity of the dicarbonyl compound with formamide, which can serve as both the nitrogen source and a reducing agent. This method is advantageous due to the ready availability and low cost of the starting materials.

Proposed Synthetic Workflow

Caption: Proposed synthesis of (6-Hydroxypyrimidin-4-yl)acetic acid.

Detailed Experimental Protocol

Materials:

-

Diethyl 1,3-acetonedicarboxylate (1.0 eq)

-

Formamide (excess)

-

Sodium metal (2.2 eq)

-

Absolute Ethanol

-

Concentrated Hydrochloric Acid

-

Distilled water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (2.2 eq) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and will produce hydrogen gas, so proper ventilation is crucial. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl 1,3-acetonedicarboxylate (1.0 eq) and a large excess of formamide.

-

Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to neutralize the excess sodium ethoxide and to acidify the mixture to a pH of approximately 2-3. This will also facilitate the hydrolysis of the ester groups.

-

Hydrolysis and Precipitation: The acidic mixture is then heated to reflux for an additional 2-4 hours to ensure complete hydrolysis of the ester functionalities to the carboxylic acid. Upon cooling, the desired product, (6-Hydroxypyrimidin-4-yl)acetic acid, should precipitate out of the solution.

-

Purification: The crude product can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., water or an ethanol/water mixture) to yield the purified (6-Hydroxypyrimidin-4-yl)acetic acid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to any available literature values.

Physicochemical Properties and Structural Elucidation

The structure of (6-Hydroxypyrimidin-4-yl)acetic acid features a pyrimidine ring substituted with a hydroxyl group at the 6-position and an acetic acid moiety at the 4-position. The hydroxyl group can exist in tautomeric equilibrium with its keto form, 6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid. The predominant tautomer will depend on the solvent and pH.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.13 g/mol |

| pKa (predicted) | ~4.0 (carboxylic acid), ~8.5 (hydroxyl) |

| LogP (predicted) | -0.5 |

| Solubility | Likely soluble in water and polar organic solvents |

Biological Significance and Therapeutic Potential

While specific biological activity data for (6-Hydroxypyrimidin-4-yl)acetic acid is sparse in the literature, the broader class of pyrimidine derivatives is well-known for a wide spectrum of pharmacological activities.[4] These include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5] The structural features of (6-Hydroxypyrimidin-4-yl)acetic acid make it an intriguing candidate for further biological evaluation.

The presence of the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. The hydroxypyrimidine core is a known pharmacophore in many bioactive molecules. Therefore, (6-Hydroxypyrimidin-4-yl)acetic acid represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Future Directions and Conclusion

(6-Hydroxypyrimidin-4-yl)acetic acid, while not a widely studied molecule, holds potential as a versatile scaffold in medicinal chemistry. Its synthesis, achievable through well-established and cost-effective methods, makes it an accessible starting point for the development of novel compounds. Future research should focus on a thorough evaluation of its biological activity across a range of assays. Furthermore, the exploration of its derivatization to create libraries of related compounds could lead to the discovery of new therapeutic agents. This in-depth guide provides a foundational understanding of this molecule, from its likely historical origins in the rich field of pyrimidine chemistry to a practical and detailed protocol for its synthesis, paving the way for future investigations into its potential applications.

References

-

Jadhav, S. D., & Singh, A. (2017). An oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines. Organic Letters, 19(21), 5673–5676. Available at: [Link]

-

Tolba, M. S., Kamal, A. M., & El-Nassan, H. B. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140. Available at: [Link]

-

Zhang, Y., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(1), 1-5. Available at: [Link]

-

Kumar, A., & Singh, R. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available at: [Link]

-

Various Authors. (2025). Pyrimidin-2-ylboronic acid synthesis. Reddit. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). 4. Organic Syntheses. Available at: [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2). Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrimidinone carboxylic acids. ResearchGate. Available at: [Link]

-

Rani, P., & Sharma, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4434-4458. Available at: [Link]

-

Hill, M. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14597-14607. Available at: [Link]

-

YouTube. (2025). Synthesis of Pyrimidine and Its Derivatives. YouTube. Available at: [Link]

-

El-Sayed, W. A., et al. (2025). Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. ResearchGate. Available at: [Link]

-

ACS Publications. (2025). Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. ACS Omega. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). ethyl acetonedicarboxylate. Organic Syntheses. Available at: [Link]

-

Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diethyl 1,3-acetonedicarboxylate 96 105-50-0 [sigmaaldrich.com]

- 8. Diethyl 1,3-acetonedicarboxylate | 105-50-0 [chemicalbook.com]

A Technical Guide to the Preliminary Cytotoxicity Assessment of (6-Hydroxypyrimidin-4-yl)acetic acid

Foreword: The Rationale for Investigating Novel Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of essential biomolecules like thymine, cytosine, and uracil.[1][2] This inherent biological relevance has rendered pyrimidine derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4][5] Many pyrimidine-based compounds exert their cytotoxic effects by acting as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting the proliferation of rapidly dividing cancer cells.[6] The exploration of novel pyrimidine analogs, such as (6-Hydroxypyrimidin-4-yl)acetic acid, is a scientifically driven endeavor to identify new chemical entities with potentially enhanced efficacy, selectivity, and novel mechanisms of action. This guide provides a comprehensive framework for the initial in vitro cytotoxicity evaluation of this promising compound.

Section 1: Synthesis and Characterization of (6-Hydroxypyrimidin-4-yl)acetic acid

A feasible synthetic pathway for a related compound, 4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl acetic acid, has been described and involves the reaction of thiourea with dimethyl acetylsuccinate in the presence of sodium methoxide.[8] This suggests that a similar strategy, substituting thiourea with formamidine or a related amidine, and using an appropriate succinate derivative, could yield the target compound.

Proposed Synthetic Workflow:

Caption: Proposed synthetic route for (6-Hydroxypyrimidin-4-yl)acetic acid.

Following synthesis, rigorous purification by recrystallization or column chromatography is essential. The structural integrity and purity of the final compound must be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Section 2: In Vitro Cytotoxicity Profiling

The initial assessment of a novel compound's anticancer potential relies on in vitro cytotoxicity assays.[9][10] These assays provide a rapid and cost-effective means to determine the concentration-dependent toxic effects of a compound on various cancer cell lines.[9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for this purpose.[9]

Principle of the MTT Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

-

Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) and a non-cancerous cell line (e.g., HEK293 [human embryonic kidney]) for selectivity assessment.[9]

-

(6-Hydroxypyrimidin-4-yl)acetic acid, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

MTT solution (5 mg/mL in sterile PBS).

-